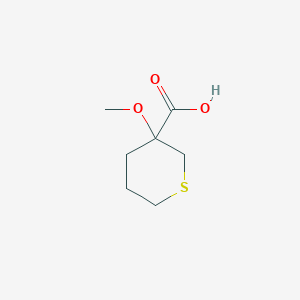
3-Methoxythiane-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxythiane-3-carboxylicacid is an organic compound that belongs to the class of carboxylic acids It features a thiane ring, which is a six-membered ring containing one sulfur atom, with a methoxy group and a carboxylic acid group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythiane-3-carboxylicacid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a thiane derivative with a methoxy group. The reaction typically requires a strong base, such as sodium hydride, and a methoxy donor, such as methyl iodide, under anhydrous conditions. The resulting intermediate is then subjected to oxidation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include the use of catalysts to enhance reaction rates and yields. The final product is typically purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
3-Methoxythiane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiane derivatives.
科学的研究の応用
3-Methoxythiane-3-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxythiane-3-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3-Methoxythiane-3-carboxylicacid can be compared with other similar compounds, such as:
3-Methoxythiane-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
3-Methoxythiane-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
3-Methoxythiane-3-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
3-methoxythiane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9) |
InChIキー |
IXZDUIJMOYASGV-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCSC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


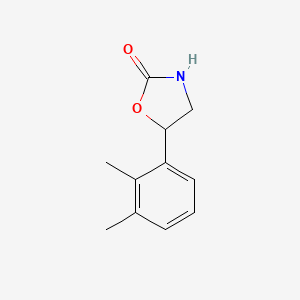
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)


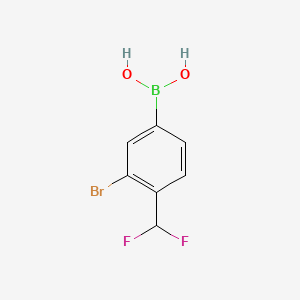
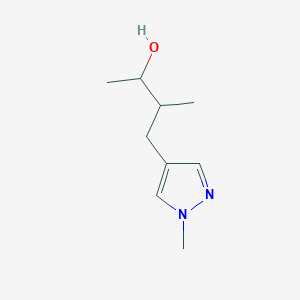
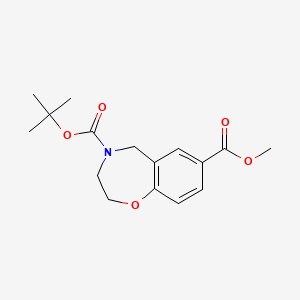
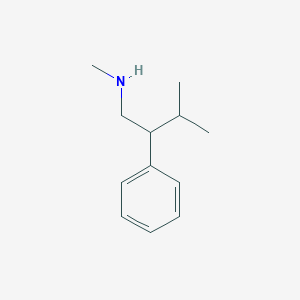

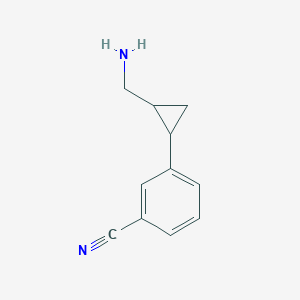
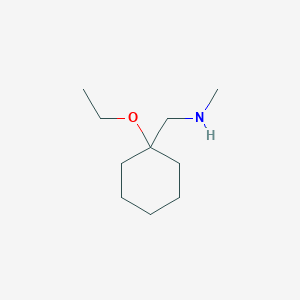
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
amine](/img/structure/B13617753.png)
